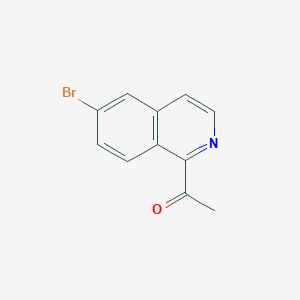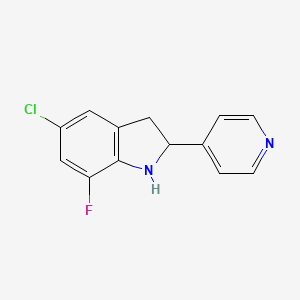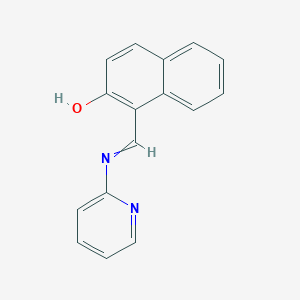
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalenes and pyridines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol involves its ability to form complexes with metal ions. The imine and hydroxyl groups in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, thereby exerting their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((5-Chloro-pyridin-2-ylimino)methyl)naphthalen-2-ol: Similar structure with a chlorine substituent on the pyridine ring.
1-((4-Chloro-2,5-dimethoxy-phenylimino)methyl)naphthalen-2-ol: Contains additional methoxy groups on the phenyl ring.
1-((2-Hydroxy-5-nitro-phenylimino)methyl)naphthalen-2-ol: Features a nitro group on the phenyl ring.
Uniqueness
1-((Pyridin-2-ylimino)methyl)naphthalen-2-ol is unique due to its specific combination of a naphthalene ring and a pyridine ring connected through an imine linkage. This structure allows it to form stable complexes with metal ions and exhibit a range of chemical reactivities and biological activities.
Propriétés
Numéro CAS |
789-58-2 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
1-(pyridin-2-yliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H12N2O/c19-15-9-8-12-5-1-2-6-13(12)14(15)11-18-16-7-3-4-10-17-16/h1-11,19H |
Clé InChI |
VXEIALPYLNOWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(4-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11862670.png)
![2-(4-Methylphenyl)-4H-pyrazolo[1,5-A]indole](/img/structure/B11862678.png)

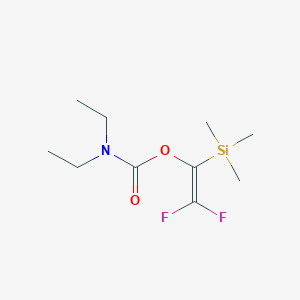

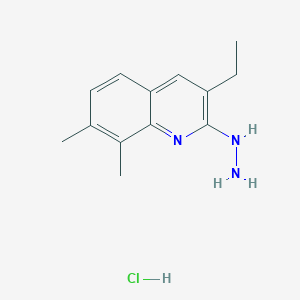

![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)

